2,4-Dichloro-N-(cyclohexylmethyl)aniline
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Overview
Description
2,4-Dichloro-N-(cyclohexylmethyl)aniline is a chemical compound with the molecular formula C13H17Cl2N. It is an aniline derivative where the aniline ring is substituted with two chlorine atoms at the 2 and 4 positions, and a cyclohexylmethyl group is attached to the nitrogen atom. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(cyclohexylmethyl)aniline typically involves the reaction of 2,4-dichloroaniline with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(cyclohexylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2,4-Dichloro-N-(cyclohexylmethyl)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-(cyclohexylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
2,4-Dichloro-N-(cyclohexylmethyl)aniline is unique due to the presence of both chlorine atoms and the cyclohexylmethyl group, which confer distinct chemical and physical properties
Properties
CAS No. |
132666-31-0 |
---|---|
Molecular Formula |
C12H15Cl2N |
Molecular Weight |
244.16 g/mol |
IUPAC Name |
2,4-dichloro-N-cyclohexylaniline |
InChI |
InChI=1S/C12H15Cl2N/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2 |
InChI Key |
WYSSFRYQRPZXMM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CNC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)Cl)Cl |
Synonyms |
N-CYCLOHEXYL-2,4-DICHLOROANILINE |
Origin of Product |
United States |
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